Cas no 3466-82-8 (2-Phenylazepane)

2-Phenylazepane 化学的及び物理的性質
名前と識別子
-
- 2-Phenylazepane
- 1H-Azepine,hexahydro-2-phenyl-
- 2-(4-Fluorophenyl)azepane
- 2-PHENYL-AZEPANE
- hexahydro-2-phenyl-1H-Azepine
- 2-phenylazacycloheptane
- 2-Phenyl-hexahydro-azepin
- 2-Phenylhexahydroazepine
- 2-Phenyl-hexamethylenimine
- 2-phenylperhydroazepine
- 3466-82-8
- MFCD02663698
- QFRVVKIFIHGQCH-UHFFFAOYSA-N
- SCHEMBL2707245
- FT-0651327
- AKOS005144051
- 2-phenylazepane, AldrichCPR
- EN300-58298
- DTXSID70403201
- 2-(R,S)-phenylazacycloheptane
- Z1258578207
- p-Aminomethyl-hydrozimtsaeure-methylester
- BBL020502
- A25686
- STK893195
- N12399
- 2-Phenylhexahydro-1H-azepine
- Oprea1_689476
- 2-Phenylazepane HCl
- DTXCID00354055
- (+/-)-2-phenylazepane
- Hexahydro-2-phenyl-1H-azepine; 2-Phenyl-hexamethylenimine; 2-Phenylhexahydroazepine; 2-Phenylperhydroazepine
- DB-069051
-
- MDL: MFCD02663698
- インチ: 1S/C12H17N/c1-3-7-11(8-4-1)12-9-5-2-6-10-13-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
- InChIKey: QFRVVKIFIHGQCH-UHFFFAOYSA-N
- ほほえんだ: N1CCCCCC1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 175.13600
- どういたいしつりょう: 175.136
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 0.950
- ふってん: 277 ºC
- フラッシュポイント: 123 ºC
- PSA: 12.03000
- LogP: 3.22010
2-Phenylazepane セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:
2-Phenylazepane 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Phenylazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58298-2.5g |
2-phenylazepane |
3466-82-8 | 95.0% | 2.5g |
$355.0 | 2025-03-21 | |
Enamine | EN300-58298-0.05g |
2-phenylazepane |
3466-82-8 | 95.0% | 0.05g |
$43.0 | 2025-03-21 | |
Alichem | A019107756-1g |
2-Phenylazepane |
3466-82-8 | 95% | 1g |
$341.25 | 2023-09-02 | |
Chemenu | CM132208-1g |
2-phenylazepane |
3466-82-8 | 95% | 1g |
$304 | 2021-06-10 | |
eNovation Chemicals LLC | K14622-1g |
2-PHENYL-AZEPANE |
3466-82-8 | 95% | 1g |
$409 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F14536-1g |
2-(4-Fluorophenyl)azepane |
3466-82-8 | 1g |
4476CNY | 2021-05-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1-10 G |
2-phenylazepane |
3466-82-8 | 95% | 10g |
¥ 4,771.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1-1 G |
2-phenylazepane |
3466-82-8 | 95% | 1g |
¥ 1,062.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1G |
2-phenylazepane |
3466-82-8 | 95% | 1g |
¥ 1,141.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15220-1 G |
2-phenylazepane |
3466-82-8 | 95% | 1g |
¥ 1,141.00 | 2021-05-07 |
2-Phenylazepane 関連文献
-
1. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesisJames C. A. Hunt,Pierre Laurent,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2002 2378
-
2. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic iminesYing Zhang,Duanyang Kong,Rui Wang,Guohua Hou Org. Biomol. Chem. 2017 15 3006
-
Amelia K. Gilio,Thomas W. Thorpe,Nicholas Turner,Gideon Grogan Chem. Sci. 2022 13 4697
-
Amelia K. Gilio,Thomas W. Thorpe,Nicholas Turner,Gideon Grogan Chem. Sci. 2022 13 4697
2-Phenylazepaneに関する追加情報
Comprehensive Guide to 2-Phenylazepane (CAS No. 3466-82-8): Properties, Applications, and Market Insights
2-Phenylazepane (CAS No. 3466-82-8) is a nitrogen-containing heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research. This seven-membered ring structure, featuring a phenyl substituent, exhibits unique physicochemical properties that make it valuable in various scientific applications. Researchers often search for terms like "2-Phenylazepane synthesis", "2-Phenylazepane uses", and "3466-82-8 applications", reflecting the growing interest in this compound.
The molecular formula of 2-Phenylazepane is C12H17N, with a molecular weight of 175.27 g/mol. Its structure combines the flexibility of an azepane ring with the aromatic characteristics of a phenyl group, creating a versatile scaffold for drug discovery. Recent studies highlight its potential as a building block in medicinal chemistry, particularly for central nervous system (CNS) targeting compounds. The compound's lipophilicity and hydrogen bonding capacity make it particularly interesting for researchers investigating blood-brain barrier penetration.
In pharmaceutical applications, 2-Phenylazepane derivatives have shown promise in addressing current healthcare challenges. With increasing global focus on mental health and neurological disorders, this compound's structural features align well with modern drug design strategies. Search trends reveal growing interest in "nitrogen heterocycles in drug design" and "azepane-based pharmaceuticals", positioning 2-Phenylazepane as a relevant compound in contemporary research.
The synthesis of 2-Phenylazepane typically involves ring-closing strategies or modification of existing azepane derivatives. Recent advancements in catalytic methods have improved the efficiency of producing this compound and its analogs. Process chemists frequently search for "3466-82-8 synthesis optimization" and "phenylazepane production methods", indicating the importance of scalable synthetic routes for research and potential commercial applications.
From a market perspective, the demand for specialized heterocyclic compounds like 2-Phenylazepane continues to grow. The pharmaceutical intermediates market, valued at billions globally, shows particular interest in such nitrogen-containing scaffolds. Industry analysts note increasing searches for "high purity 2-Phenylazepane" and "CAS 3466-82-8 suppliers", reflecting its importance in the fine chemicals sector.
Quality control and characterization of 2-Phenylazepane involve standard analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The compound typically appears as a colorless to pale yellow liquid at room temperature, with specific storage requirements to maintain stability. Researchers often inquire about "2-Phenylazepane solubility" and "3466-82-8 spectral data", highlighting the need for comprehensive physical and chemical property information.
Environmental and safety considerations for 2-Phenylazepane follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper ventilation and personal protective equipment are recommended during handling. The scientific community shows growing interest in "green chemistry approaches for azepane derivatives", aligning with broader sustainability trends in chemical research.
Future research directions for 2-Phenylazepane may explore its potential in novel therapeutic areas or as a ligand in catalytic systems. The compound's structural flexibility allows for diverse modifications, making it a valuable tool for medicinal chemists and material scientists alike. Emerging search terms like "azepane-based materials" and "phenylazepane derivatives in catalysis" suggest expanding applications beyond traditional pharmaceutical uses.
In conclusion, 2-Phenylazepane (CAS No. 3466-82-8) represents an important structural motif in modern chemistry with diverse potential applications. Its unique combination of aromatic and aliphatic characteristics, along with the versatility of the seven-membered nitrogen ring, ensures continued relevance in scientific research and industrial applications. As interest in specialized heterocycles grows, this compound will likely remain a focus of innovation in multiple scientific disciplines.
3466-82-8 (2-Phenylazepane) 関連製品
- 3466-80-6(2-Phenylpiperidine)
- 58613-54-0((2R)-2-phenylpiperidine)
- 59347-91-0((2S)-2-phenylpyrrolidine)
- 383129-36-0(2-(3-methylphenyl)azepane)
- 1006-64-0(2-Phenylpyrrolidine)
- 56523-47-8((2R)-2-phenylpyrrolidine)
- 383131-04-2(2-(naphthalen-2-yl)azepane)
- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
